1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester
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Overview
Description
1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with sodium hydride and methyl iodide in tetrahydrofuran (THF) at ambient temperature . This reaction yields the desired boronic ester with high efficiency.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and various boronic acid derivatives. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters under palladium catalysis.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using photoredox catalysis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like THF or toluene are commonly used.
Protodeboronation: Photoredox catalysts and radical initiators are typically employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds, depending on the starting materials.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group removed.
Scientific Research Applications
1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action for 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
1-Methyl-4-pyrazoleboronic Acid Pinacol Ester: This compound is structurally similar and also used in Suzuki-Miyaura coupling.
4-Pyrazoleboronic Acid Pinacol Ester: Another related compound with similar applications in organic synthesis.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: This compound features a Boc-protected pyrazole group, offering different reactivity and protection strategies.
Uniqueness: 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester stands out due to its specific structural features, which provide unique reactivity and stability in various chemical reactions. Its ability to participate in both Suzuki-Miyaura coupling and protodeboronation reactions makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C14H22BN3O3 |
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Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)10-8-16-18(9-10)11-6-7-17(5)12(11)19/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
NXPXAKJVXLTEAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(C3=O)C |
Origin of Product |
United States |
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